![molecular formula C22H20ClN3O3S B2866226 (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione CAS No. 941942-92-3](/img/structure/B2866226.png)
(4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione
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Overview
Description
The compound (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione
is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 524.8±50.0 °C and a predicted density of 1.344±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 6.14±0.10 .Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This research underscores the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).
Structural Studies and Proton Donor Properties
Binkowska et al. (2009) conducted structural studies on 4-nitrophenyl[bis(benzylthio)]methane, a compound with a similar structural motif, to understand its proton donor properties through X-ray diffraction, NMR, and spectrophotometric methods (Binkowska et al., 2009).
Synthesis of 2,5-Disubstituted Furan Derivatives
Palmieri et al. (2010) reported an efficient two-step synthesis process for 2,5-disubstituted furans from functionalized nitroalkanes, indicating the versatility of furan derivatives in pharmaceutical synthesis (Palmieri et al., 2010).
DNA Topoisomerases I and II Inhibitory Activities
Lee et al. (2007) isolated new benzofurans from Gastrodia elata, demonstrating potent inhibitory activities against DNA topoisomerases I and II. This finding suggests the potential of furan derivatives in cancer therapy and the development of new antitumor drugs (Lee et al., 2007).
Radical Anions of Nitrofuran Compounds by Ascorbate
Fernández Villamil et al. (1990) studied the generation of radical anions of nifurtimox and related nitrofuran compounds by ascorbate, highlighting the chemical behavior of nitrofuran derivatives under reduction conditions. This study provides insights into the redox properties of these compounds (Fernández Villamil et al., 1990).
Photocatalytic Degradation of Methyl Parathion
Moctezuma et al. (2007) reported the photocatalytic degradation of methyl parathion, identifying intermediate organic reaction products. This research demonstrates the environmental application of furan derivatives in degrading toxic organic compounds (Moctezuma et al., 2007).
Future Directions
The future directions for research on this compound could involve further exploration of its potential anti-tubercular activity, as well as investigation of its activity against other pathogens. The development of new and effective anti-TB drugs is an urgent need, and this compound could potentially contribute to these efforts .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may interact with bacterial proteins or enzymes.
Mode of Action
Based on its structural similarity to other benzylpiperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential therapeutic applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-14-17(26(27)28)6-7-18(19)20-8-9-21(29-20)22(30)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRKVIWKUZKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione |
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